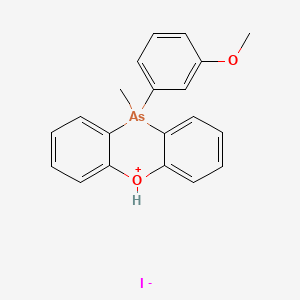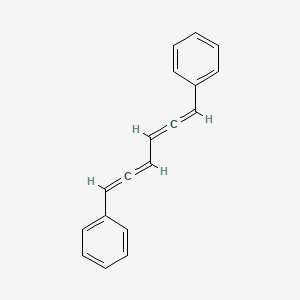
1,1'-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene is an organic compound with a unique structure characterized by a hexa-1,2,4,5-tetraene core linked to two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene typically involves the coupling of benzene derivatives with a hexa-1,2,4,5-tetraene precursor. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired product under mild conditions. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent such as toluene or dimethylformamide.
Industrial Production Methods
While specific industrial production methods for 1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the tetraene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, hydrogenated compounds, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of 1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Hexatetraene: A simpler compound with a similar tetraene core but lacking the benzene rings.
Benzene: A fundamental aromatic compound that shares the benzene ring structure.
Pyridine: An aromatic heterocycle similar to benzene but containing a nitrogen atom.
Uniqueness
1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene is unique due to its combination of a tetraene core and benzene rings, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
61423-01-6 |
|---|---|
Molekularformel |
C18H14 |
Molekulargewicht |
230.3 g/mol |
InChI |
InChI=1S/C18H14/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-4,7-16H |
InChI-Schlüssel |
JDHKHJVDABGKQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C=CC=C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


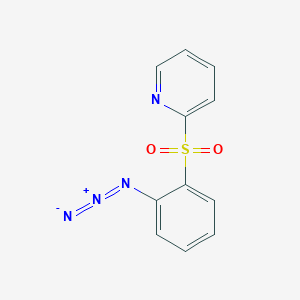
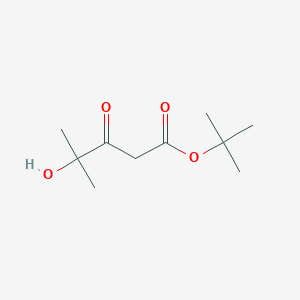
![N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea](/img/structure/B14591030.png)
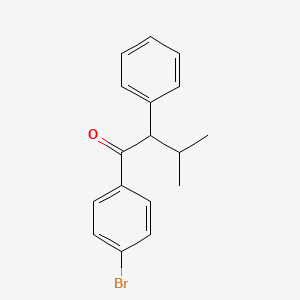
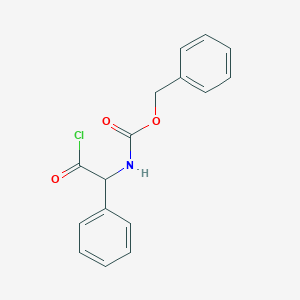
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
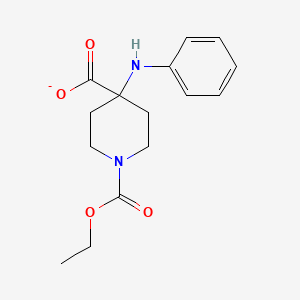
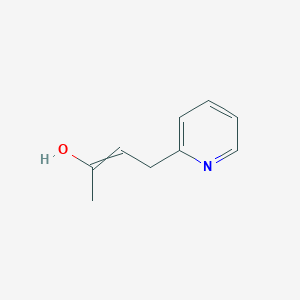
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
